![molecular formula C25H25BrN4O2 B283671 2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a butylphenyl group, and a benzotriazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-bromophenoxy)acetamide: This step involves the reaction of 4-bromophenoxyacetic acid with ammonia or an amine to form the corresponding amide.
Coupling with 2-(4-butylphenyl)-6-methyl-2H-benzotriazole: The final step involves the coupling of 2-(4-bromophenoxy)acetamide with 2-(4-butylphenyl)-6-methyl-2H-benzotriazole under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- 2-(4-fluorophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- 2-(4-methoxyphenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the bromine atom, for example, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H25BrN4O2 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C25H25BrN4O2/c1-3-4-5-18-6-10-20(11-7-18)30-28-23-14-17(2)22(15-24(23)29-30)27-25(31)16-32-21-12-8-19(26)9-13-21/h6-15H,3-5,16H2,1-2H3,(H,27,31) |
InChI Key |
XQYUFWQDXVAJKU-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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